molecular formula C29H36N4O4S B12514993 1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione

1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione

Cat. No.: B12514993
M. Wt: 536.7 g/mol
InChI Key: JAHGAORXKOITJJ-UHFFFAOYSA-N
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Description

1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of magnetic nanoparticles as catalysts has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C29H36N4O4S

Molecular Weight

536.7 g/mol

IUPAC Name

1,3-bis[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]benzimidazole-2-thione

InChI

InChI=1S/C29H36N4O4S/c1-21-23(30-13-11-27(21)36-17-7-15-34-3)19-32-25-9-5-6-10-26(25)33(29(32)38)20-24-22(2)28(12-14-31-24)37-18-8-16-35-4/h5-6,9-14H,7-8,15-20H2,1-4H3

InChI Key

JAHGAORXKOITJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CN2C3=CC=CC=C3N(C2=S)CC4=NC=CC(=C4C)OCCCOC)OCCCOC

Origin of Product

United States

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